5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide

Description

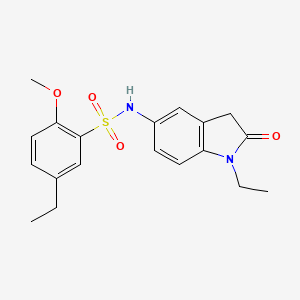

5-Ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide is a sulfonamide-tethered indole derivative with a molecular formula of C₁₈H₂₀N₂O₄S and a molecular weight of 360.43 g/mol . The compound features a 2-methoxy-5-ethyl-substituted benzene sulfonamide moiety linked to a 1-ethyl-2-oxo-2,3-dihydro-1H-indole group.

Properties

IUPAC Name |

5-ethyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-4-13-6-9-17(25-3)18(10-13)26(23,24)20-15-7-8-16-14(11-15)12-19(22)21(16)5-2/h6-11,20H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBMIWAUOWUEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O3S |

| Molecular Weight | 336.42 g/mol |

| LogP | 3.2292 |

| Polar Surface Area | 38.859 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated that it exhibits significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 16 µg/mL, indicating its efficacy against both sensitive and resistant strains .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549) cells. The observed IC50 values were promising, with some compounds demonstrating values as low as 0.048 µM, suggesting potent cytotoxic effects against cancer cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Tubulin Polymerization : The compound has been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- Antibacterial Mechanism : The exact mechanism against Mtb is still under investigation; however, it is believed to involve interference with critical bacterial metabolic pathways, similar to first-line anti-TB drugs .

- Synergistic Effects : Studies indicate that the compound may exhibit synergistic effects when used in combination with other antibiotics, enhancing its overall efficacy against resistant strains .

Study 1: Antimicrobial Evaluation

In a study published in December 2024, a library of compounds including derivatives of the target compound was synthesized and screened for antimicrobial activity. The results showed that several derivatives maintained or enhanced the activity against Mtb strains compared to traditional treatments, highlighting the potential for developing new anti-TB therapies .

Study 2: Anticancer Activity Assessment

A comprehensive assessment of various indole derivatives, including the target compound, was conducted to evaluate their anticancer properties. Results indicated that specific modifications to the indole structure significantly increased cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Research Findings and Implications

- Substituent-Driven Optimization: Ethyl/methyl groups on the benzene ring (target compound vs.

- Halogenation Strategies : Bromine or fluorine incorporation improves molecular recognition in some analogs (e.g., 6b, 11c) but may require isomer ratio control .

- Synthetic Challenges : High-yield synthesis (e.g., 85% for 11c) is achievable for halogenated derivatives, but isomer separation remains a hurdle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.